

4-Methylcyclohexanone: A Versatile Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylcyclohexanone

Cat. No.: B047639

[Get Quote](#)

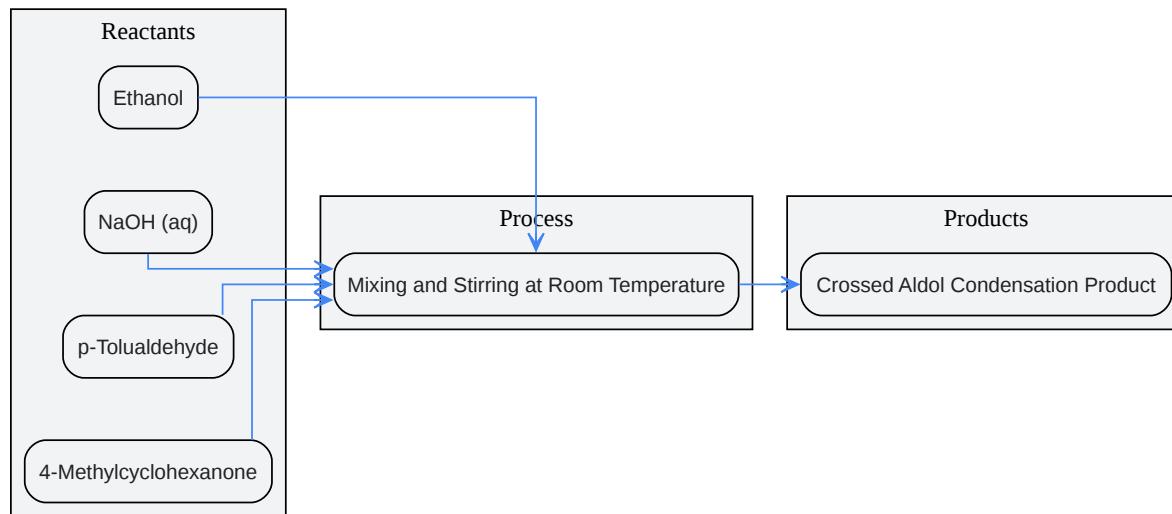
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Methylcyclohexanone is a cyclic ketone that is gaining recognition as a versatile and effective solvent for a variety of organic reactions. Its favorable physicochemical properties, including a relatively high boiling point, moderate polarity, and good solubility for a range of organic compounds, make it a suitable medium for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the use of **4-methylcyclohexanone** as a solvent in key organic reactions, supported by quantitative data and visual workflows.

Physicochemical Properties of 4-Methylcyclohexanone

A thorough understanding of a solvent's properties is crucial for its effective application in chemical synthesis.^{[1][2]} **4-Methylcyclohexanone** is a colorless to pale yellow liquid with a faint, pleasant odor.^[3] Key properties are summarized in the table below.


Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O	[2]
Molecular Weight	112.17 g/mol	[2]
Boiling Point	169-171 °C	[1][2]
Melting Point	-41 °C	
Density	0.914 g/mL at 25 °C	[1]
Flash Point	48 °C	[1]
Solubility	Soluble in many organic solvents; sparingly soluble in water.	[3]

Applications in Organic Reactions

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.^[4] **4-Methylcyclohexanone** can serve as both a reactant and a solvent in crossed Aldol condensations.

Reaction Scheme: Crossed Aldol Condensation of **4-Methylcyclohexanone** and p-Tolualdehyde

[Click to download full resolution via product page](#)

Caption: Workflow for the crossed Aldol condensation.

Experimental Protocol: Crossed Aldol Condensation

A specific example of a crossed Aldol condensation involves the reaction of **4-methylcyclohexanone** with p-tolualdehyde in the presence of ethanol and sodium hydroxide.

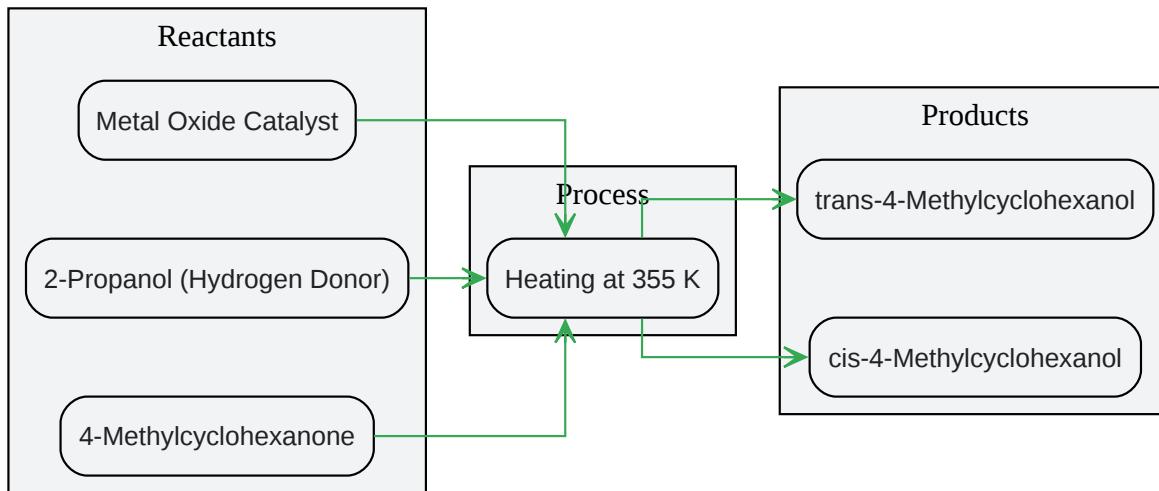
[5]

Materials:

- **4-Methylcyclohexanone**
- p-Tolualdehyde
- Ethanol
- Sodium Hydroxide (NaOH) solution

Procedure:

- Combine **4-methylcyclohexanone** and p-tolualdehyde in a reaction vessel.
- Add ethanol as a co-solvent.
- Slowly add the aqueous NaOH solution to the mixture while stirring.
- Continue stirring at room temperature and monitor the reaction progress.
- Upon completion, the product can be isolated via filtration and purified by recrystallization.


Quantitative Data:

Reactant 1	Reactant 2	Catalyst	Solvent System	Temperature	Reaction Time	Yield
4-Methylcyclohexanone	p-Tolualdehyde	NaOH	Ethanol/Water	Room Temperature	Varies	Not specified

Transfer Hydrogenation

Transfer hydrogenation is a common method for the reduction of carbonyl compounds. While **4-methylcyclohexanone** is the substrate in the following example, the data provides valuable insight into reaction conditions that could be adapted for using it as a solvent for the transfer hydrogenation of other ketones.

Reaction Scheme: Liquid-Phase Transfer Hydrogenation of **4-Methylcyclohexanone**

[Click to download full resolution via product page](#)

Caption: Liquid-phase transfer hydrogenation of **4-methylcyclohexanone**.

Experimental Protocol: Liquid-Phase Transfer Hydrogenation

This protocol describes the reduction of **4-methylcyclohexanone** using 2-propanol as the hydrogen donor and a metal oxide catalyst.[6][7]

Materials:

- **4-Methylcyclohexanone**
- 2-Propanol
- Metal Oxide Catalyst (e.g., MgO, ZrO₂, Al₂O₃)

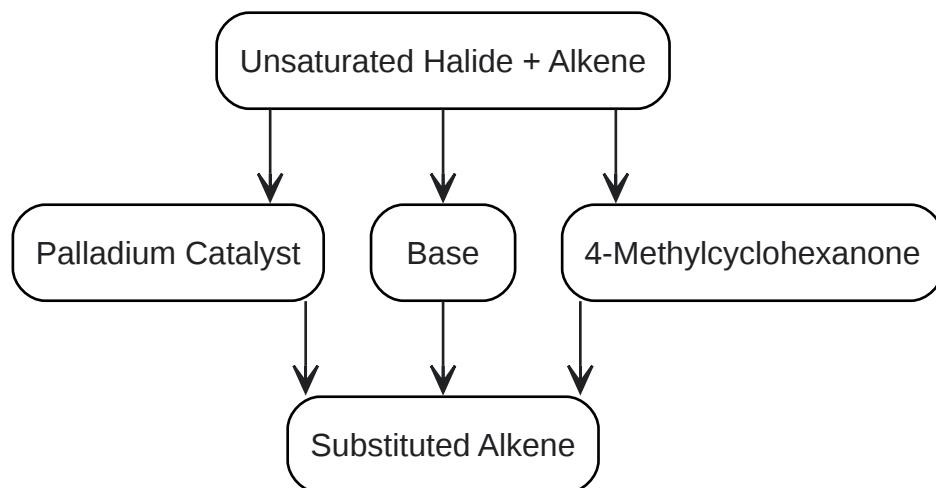
Procedure:

- In a suitable reactor, combine **4-methylcyclohexanone**, 2-propanol, and the metal oxide catalyst.
- Heat the reaction mixture to the desired temperature (e.g., 355 K) with stirring.

- Monitor the reaction progress by techniques such as gas chromatography (GC).
- After the reaction is complete, cool the mixture and separate the catalyst by filtration.
- The products, cis- and trans-4-methylcyclohexanol, can be isolated and purified from the filtrate.

Quantitative Data for Transfer Hydrogenation of **4-Methylcyclohexanone**:[\[6\]](#)

Catalyst	Reaction Time (h)	Conversion (%)	Selectivity to 4-methylcyclohexanol (%)
MgO	1	~15	100
MgO	6	~60	93
ZrO ₂	6	~27	100
Al ₂ O ₃	6	~23	100

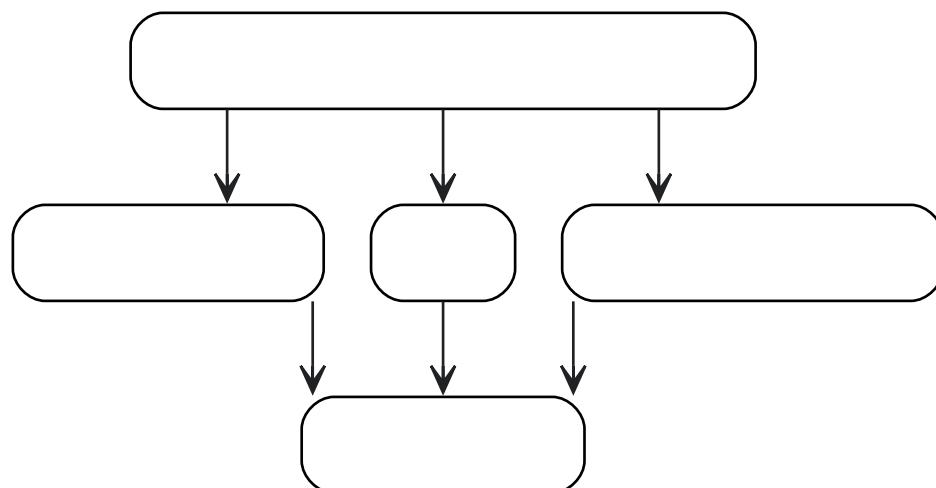

Potential Applications in Other Key Reactions

While specific examples with detailed protocols are not yet widely available in the literature, the properties of **4-methylcyclohexanone** suggest its potential as a solvent in other important organic reactions.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The relatively high boiling point and moderate polarity of **4-methylcyclohexanone** could make it a suitable solvent for this reaction, potentially facilitating catalyst stability and product solubility.

Logical Relationship: Mizoroki-Heck Reaction Components


[Click to download full resolution via product page](#)

Caption: Key components of the Mizoroki-Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another palladium-catalyzed cross-coupling reaction, which joins an organoboron compound with an organohalide.^{[8][9]} **4-Methylcyclohexanone**'s ability to dissolve a range of organic substrates could be advantageous in this widely used transformation.

Logical Relationship: Suzuki-Miyaura Coupling Components

[Click to download full resolution via product page](#)

Caption: Key components of the Suzuki-Miyaura coupling.

Conclusion

4-Methylcyclohexanone presents itself as a promising and versatile solvent for a range of organic reactions. Its physical and chemical properties offer advantages in terms of reaction temperature control and solubility of reagents and products. While detailed protocols for its use in many standard transformations are still emerging, the provided examples in Aldol condensation and the data from transfer hydrogenation studies highlight its potential. Further research into its application in cross-coupling reactions like the Mizoroki-Heck and Suzuki-Miyaura couplings is warranted and could expand the toolkit of solvents available to synthetic chemists in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. We performed a crossed Aldol condensation by mixing 4 methylcyclohexanone.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [4-Methylcyclohexanone: A Versatile Solvent for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b047639#4-methylcyclohexanone-as-a-solvent-for-organic-reactions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com